molecular formula C22H16Cl3N3S B14962154 3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B14962154
M. Wt: 460.8 g/mol
InChI Key: COQQAPMKHMNMSO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes chlorophenyl, dichlorophenyl, and methylphenyl groups attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the methylphenyl group via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal agents.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • (4-chlorophenyl)(2,3-dichlorophenyl)methanone
  • 2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile

Uniqueness

3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific combination of chlorophenyl, dichlorophenyl, and methylphenyl groups attached to a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16Cl3N3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16Cl3N3S/c1-14-6-10-17(11-7-14)28-21(18-4-2-3-5-19(18)24)26-27-22(28)29-13-15-8-9-16(23)12-20(15)25/h2-12H,13H2,1H3

InChI Key

COQQAPMKHMNMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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